AL 8810 isopropyl ester
Overview
Description
AL 8810 isopropyl ester is a lipid-soluble, esterified prodrug form of AL 8810, which is an 11β-fluoro analog of prostaglandin F2α. It acts as a potent and selective antagonist at the FP receptor. This compound is comparable to commonly used therapeutic intraocular prostaglandin compounds such as Latanoprost and Travoprost .
Mechanism of Action
Target of Action
AL 8810 isopropyl ester, also known as “5-Heptenoic acid, 7-[(1R,2R,3S,5S)-2-[(1E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxy-1-propen-1-yl]-3-fluoro-5-hydroxycyclopentyl]-, 1-methylethyl ester, (5Z)-” or “Propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate”, is a potent and selective antagonist at the FP receptor . The FP receptor is a prostaglandin F receptor that binds to and mediates the biological actions of Prostaglandin F2α (PGF2α) .
Mode of Action
This compound interacts with its target, the FP receptor, by inhibiting the action of fluprostenol, a highly selective full agonist at the FP receptor . This interaction results in a dose-dependent inhibition of the increase in phosphatidylinositol (PI) turnover induced by fluprostenol .
Biochemical Pathways
The interaction of this compound with the FP receptor affects the phosphatidylinositol (PI) turnover pathway . Agonist binding to the FP receptor normally activates phospholipase C (PLC), producing elevated levels of diacylglycerol and inositol trisphosphate . The action of this compound inhibits this process, thereby affecting the downstream effects of this pathway .
Pharmacokinetics
It is noted that this compound is a lipid-soluble, esterified prodrug form of al 8810
Result of Action
The result of this compound’s action is a significant reduction in the activity of the FP receptor . This leads to a decrease in the production of diacylglycerol and inositol trisphosphate, which in turn affects the downstream effects of the phosphatidylinositol (PI) turnover pathway .
Biochemical Analysis
Biochemical Properties
AL 8810 isopropyl ester has weak intrinsic agonist activity on FP receptor preparations in the 200-300 nM range, yet it fully antagonizes the activity of the potent FP receptor agonist fluprostenol at this concentration, with EC50 values of approximately 430 nM . It interacts with the FP receptor, a receptor belonging to the prostaglandin (PG) group of receptors, which binds to and mediates the biological actions of Prostaglandin F2α (PGF2α) .
Cellular Effects
This compound fully antagonized the bimatoprost-induced calcium mobilization in Swiss 3T3 fibroblasts at 100 µM, indicating that bimatoprost acts as an FP agonist in this preparation . This suggests that this compound can influence cell signaling pathways and cellular metabolism.
Molecular Mechanism
This compound acts as a competitive antagonist at the FP receptor . It produces a concentration-dependent shift in the fluprostenol concentration-response curve, without significantly decreasing the maximal response . This indicates that this compound exerts its effects at the molecular level, including binding interactions with biomolecules and enzyme inhibition.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AL 8810 isopropyl ester involves the esterification of AL 8810. The reaction typically requires the use of isopropanol and an acid catalyst under reflux conditions. The reaction is monitored by thin-layer chromatography until completion, followed by purification through column chromatography to obtain the desired esterified product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure consistent product quality. The final product is purified using large-scale chromatography techniques and is subjected to rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions
AL 8810 isopropyl ester undergoes various chemical reactions, including:
Esterification: The formation of the ester from the parent compound AL 8810.
Hydrolysis: The ester can be hydrolyzed back to the parent compound in the presence of water and an acid or base catalyst.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Esterification: Isopropanol and an acid catalyst under reflux conditions.
Hydrolysis: Water with an acid or base catalyst.
Oxidation and Reduction: Specific oxidizing or reducing agents depending on the desired reaction.
Major Products Formed
Esterification: this compound.
Hydrolysis: AL 8810 and isopropanol.
Oxidation and Reduction: Various oxidized or reduced forms of the compound.
Scientific Research Applications
AL 8810 isopropyl ester has several scientific research applications:
Chemistry: Used as a model compound to study esterification and hydrolysis reactions.
Biology: Investigated for its role in modulating prostaglandin pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic applications in reducing intraocular pressure and treating glaucoma.
Industry: Utilized in the development of new prostaglandin analogs and related compounds
Comparison with Similar Compounds
AL 8810 isopropyl ester is unique due to its selective antagonistic properties at the FP receptor. Similar compounds include:
Latanoprost: A prostaglandin analog used to reduce intraocular pressure.
Travoprost: Another prostaglandin analog with similar therapeutic applications.
Bimatoprost: A prostaglandin analog used for glaucoma treatment.
These compounds share similar mechanisms of action but differ in their chemical structures and specific receptor affinities .
Properties
IUPAC Name |
propan-2-yl (Z)-7-[(1R,2R,3S,5S)-2-[(E,3R)-3-(2,3-dihydro-1H-inden-2-yl)-3-hydroxyprop-1-enyl]-3-fluoro-5-hydroxycyclopentyl]hept-5-enoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H37FO4/c1-18(2)32-27(31)12-6-4-3-5-11-23-22(24(28)17-26(23)30)13-14-25(29)21-15-19-9-7-8-10-20(19)16-21/h3,5,7-10,13-14,18,21-26,29-30H,4,6,11-12,15-17H2,1-2H3/b5-3-,14-13+/t22-,23-,24+,25+,26+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJEEIAJJWMNC-IHMKMYTQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)CCCC=CCC1C(CC(C1C=CC(C2CC3=CC=CC=C3C2)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@@H]([C@@H]1/C=C/[C@@H](C2CC3=CC=CC=C3C2)O)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H37FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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